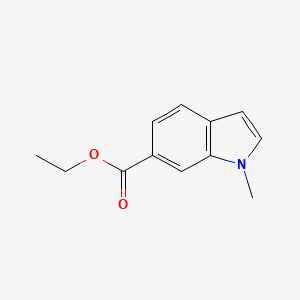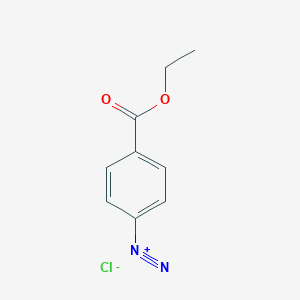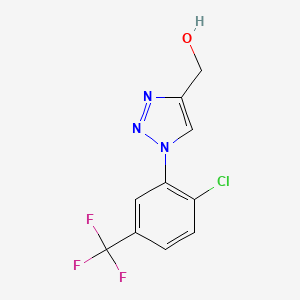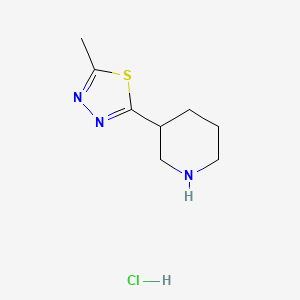
(4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “(4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine”, often involves the Petasis reaction . This reaction occurs between an aldehyde, an amine, and boronic acid . The mild reaction conditions make it a preferred method in many applications .Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . The saturated scaffold of the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including “this compound”, are often synthesized by ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” has a molecular weight of 196.33 g/mol. More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Catalytic Hydroxylation of Alkanes
- Sankaralingam & Palaniandavar (2014) studied a series of non-heme diiron(III) complexes, including those with ligands like (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine, as catalysts for the selective hydroxylation of alkanes. These complexes demonstrated efficient catalysis and selectivity in the hydroxylation of cyclohexane and adamantane, highlighting potential applications in organic synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).
Potential Anticonvulsant Agents
- Pandey & Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, similar in structure to this compound, demonstrating anticonvulsant activity. This research suggests the potential use of related compounds in developing new treatments for epilepsy and related disorders (Pandey & Srivastava, 2011).
Molecular Structure Studies
- Nisar et al. (2011) analyzed the molecular structure of a compound closely related to this compound, offering insights into the geometric and bonding characteristics of such compounds. This research contributes to the understanding of molecular interactions and structural properties in chemistry (Nisar et al., 2011).
Coordination Chemistry and Self-Assembly
- Research by Tabatabaei et al. (2015) on chelating and bridging ligands, including structures akin to this compound, showed their use in forming coordination polymers and molecular boxes. Such studies are crucial for developing materials with specific properties and functions in nanotechnology and materials science (Tabatabaei et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 4-(Pyrrolidin-1-ylmethyl)aniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of exposure, immediate medical attention is advised .
Future Directions
The future directions for “(4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine” and similar compounds could involve further exploration of their biological activity and potential therapeutic applications. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the design of new pyrrolidine compounds with different biological profiles could be a promising area of future research .
Properties
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h11-12H,1-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUKOMOITVZYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCC(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220777 | |
| Record name | trans-4-(1-Pyrrolidinylmethyl)cyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203306-86-9 | |
| Record name | trans-4-(1-Pyrrolidinylmethyl)cyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)


![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)





![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)


